molecular formula C15H8ClFN2 B2669162 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile CAS No. 127667-12-3

2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile

Cat. No.: B2669162
CAS No.: 127667-12-3
M. Wt: 270.69
InChI Key: GLPUYCDUKNZMMA-UHFFFAOYSA-N
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Description

2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile is a potent chemical compound known for its unique properties and applications in various scientific research areas. This compound is characterized by its complex molecular structure, which includes a chloro group, a cyano group, and a fluorophenyl group attached to a benzenecarbonitrile core.

Preparation Methods

The synthesis of 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzonitrile with 4-fluorobenzyl cyanide under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile finds applications in diverse scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of novel materials and compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and drug development.

    Industry: Utilized in the development of catalysts and other industrial processes

Mechanism of Action

The mechanism of action of 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile can be compared with other similar compounds, such as:

  • 2-Chloro-6-[cyano(4-chlorophenyl)methyl]benzenecarbonitrile
  • 2-Chloro-6-[cyano(4-bromophenyl)methyl]benzenecarbonitrile
  • 2-Chloro-6-[cyano(4-methylphenyl)methyl]benzenecarbonitrile

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-6-[cyano-(4-fluorophenyl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2/c16-15-3-1-2-12(14(15)9-19)13(8-18)10-4-6-11(17)7-5-10/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPUYCDUKNZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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